molecular formula C9H4BrClF4O B14758094 1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone

1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B14758094
M. Wt: 319.48 g/mol
InChI Key: RQSNMFGPWRJQAX-UHFFFAOYSA-N
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Description

1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound with the molecular formula C9H6BrClF2O. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a trifluoromethyl group attached to an ethanone backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-6-chloro-2-fluoro-5-methylphenylboronic acid with a trifluoromethylating agent under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while reduction reactions produce alcohols, and oxidation reactions result in carboxylic acids .

Scientific Research Applications

1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on potential pharmaceutical applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets. The halogen atoms and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2-fluoroethanone
  • 1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2-difluoroethanone
  • (3-Bromo-6-chloro-2-fluoro-5-methylphenyl)boronic acid

Uniqueness

1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H4BrClF4O

Molecular Weight

319.48 g/mol

IUPAC Name

1-(5-bromo-2-chloro-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H4BrClF4O/c1-3-2-4(10)7(12)5(6(3)11)8(16)9(13,14)15/h2H,1H3

InChI Key

RQSNMFGPWRJQAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C(=O)C(F)(F)F)F)Br

Origin of Product

United States

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